1-acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclohexyl group, and the attachment of the pyrimidin-2-yloxy moiety. Common reagents used in these reactions may include acetyl chloride, cyclohexylamine, and pyrimidine derivatives. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on biological systems, including its potential as a ligand for specific receptors or enzymes.
Medicine: Exploring its pharmacological properties, such as its potential use as a therapeutic agent for neurological disorders.
Mechanism of Action
The mechanism of action of 1-acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide include other piperidine derivatives with different substituents on the piperidine ring or the cyclohexyl group. Examples include:
- N-(4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide
- 1-acetyl-N-(4-(pyrimidin-2-yloxy)cyclohexyl)piperidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
1-acetyl-N-(4-pyrimidin-2-yloxycyclohexyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13(23)22-11-7-14(8-12-22)17(24)21-15-3-5-16(6-4-15)25-18-19-9-2-10-20-18/h2,9-10,14-16H,3-8,11-12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPGVBPSBUAVRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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